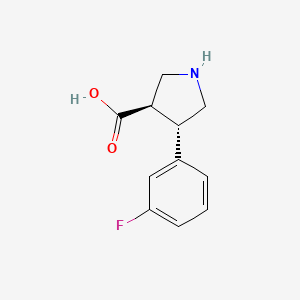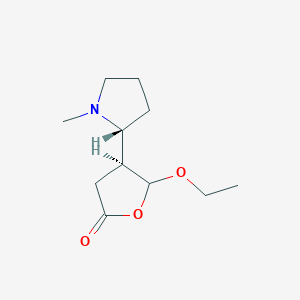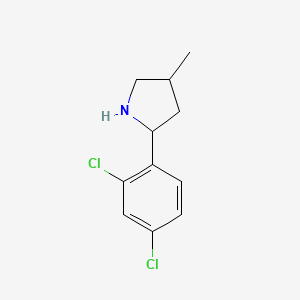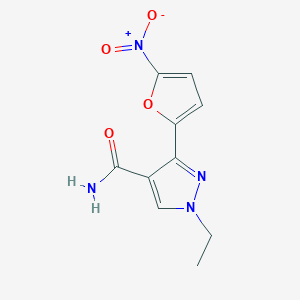
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a nitrofuran moiety and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the nitration of furan derivatives followed by the formation of the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with ethylhydrazine to form the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and oxidized nitro compounds .
Applications De Recherche Scientifique
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the nitrofuran moiety, which is known for its antimicrobial properties.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves the interaction of the nitrofuran moiety with microbial DNA, leading to the inhibition of DNA synthesis and cell death. The pyrazole ring may also interact with specific enzymes, enhancing the compound’s antimicrobial activity. The molecular targets include bacterial and fungal enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide include other nitrofuran derivatives such as:
- 5-Nitrofuran-2-carboxylic acid
- 2-Acetyl-5-nitrofuran
- N-(5-Acetyl-2-nitrofuran-3-yl)acetamide
Compared to these compounds, this compound is unique due to the presence of the pyrazole ring, which may confer additional biological activity and specificity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
61620-77-7 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c1-2-13-5-6(10(11)15)9(12-13)7-3-4-8(18-7)14(16)17/h3-5H,2H2,1H3,(H2,11,15) |
Clé InChI |
IHBIXPBDNVJRHK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


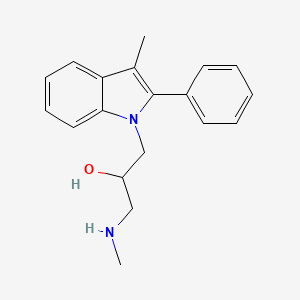
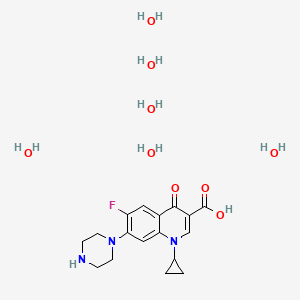
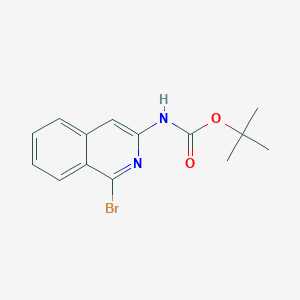
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
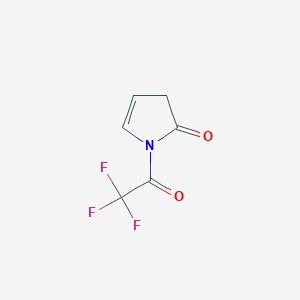

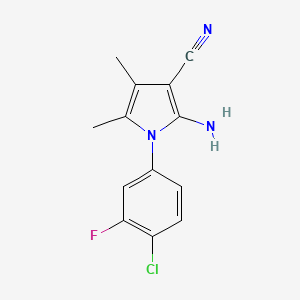
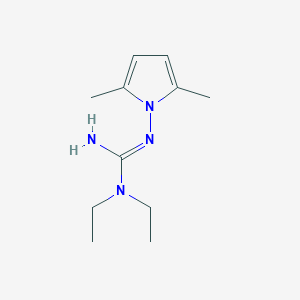
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
